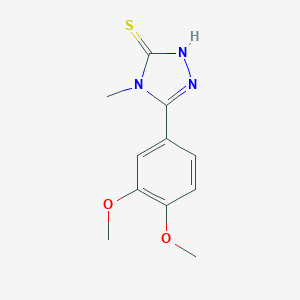

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQMWNZTYYWAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351718 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-92-3 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known to be a core component in a wide array of therapeutic agents. This document outlines the synthetic pathway, delves into the mechanistic underpinnings of the reactions, and provides a step-by-step protocol grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a robust and well-documented three-step sequence. This strategy is predicated on the initial formation of an acid hydrazide, followed by its conversion to a thiosemicarbazide intermediate, which is then cyclized under basic conditions to yield the final 1,2,4-triazole-3-thiol. This approach is favored for its reliability and the general availability of the starting materials.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

This section provides the step-by-step methodologies for each stage of the synthesis. Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,4-dimethoxybenzoyl hydrazide

The initial step involves the nucleophilic acyl substitution reaction between a methyl ester and hydrazine hydrate to form the corresponding acid hydrazide. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dimethoxybenzoate (0.05 mol, 9.8 g).

-

Add 100 mL of ethanol to dissolve the ester.

-

Slowly add 85% hydrazine hydrate (15 mL) to the stirred solution.[1]

-

Heat the reaction mixture to reflux and maintain for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The yield is typically quantitative.[1]

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| Methyl 3,4-dimethoxybenzoate | 196.19 | 0.05 | 9.8 g |

| Hydrazine Hydrate (85%) | 50.06 | ~0.25 | 15 mL |

| Ethanol | 46.07 | - | 100 mL |

Table 1: Reagents for the synthesis of 3,4-dimethoxybenzoyl hydrazide.

Step 2: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide

This step involves the reaction of the synthesized acid hydrazide with methyl isothiocyanate. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide backbone.[2][3]

Protocol:

-

In a 250 mL round-bottom flask, dissolve the 3,4-dimethoxybenzoyl hydrazide (0.05 mol, 9.8 g) from Step 1 in 100 mL of absolute ethanol with gentle warming.

-

To this solution, add methyl isothiocyanate (0.055 mol, 4.02 g or ~3.8 mL) dropwise with constant stirring.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction's completion using TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry thoroughly.

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 3,4-dimethoxybenzoyl hydrazide | 196.21 | 0.05 | 9.8 g |

| Methyl isothiocyanate | 73.12 | 0.055 | 4.02 g (~3.8 mL) |

| Absolute Ethanol | 46.07 | - | 100 mL |

Table 2: Reagents for the synthesis of the thiosemicarbazide intermediate.

Step 3: Synthesis of this compound

The final step is an intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions. The base facilitates the deprotonation and subsequent nucleophilic attack, leading to the formation of the 1,2,4-triazole ring, followed by dehydration. This type of base-catalyzed cyclization is a standard and efficient method for synthesizing 1,2,4-triazole-3-thiols.[4][5][6]

Protocol:

-

Suspend the 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide (0.04 mol, ~10.8 g) from Step 2 in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Prepare a solution of sodium hydroxide (0.08 mol, 3.2 g) in 20 mL of water and add it to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours with vigorous stirring. The solid should dissolve as the reaction proceeds.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker containing 200 mL of cold water.

-

Acidify the solution to a pH of approximately 5-6 by the slow, dropwise addition of dilute hydrochloric acid while stirring.

-

The target compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide | 269.33 | 0.04 | ~10.8 g |

| Sodium Hydroxide (NaOH) | 40.00 | 0.08 | 3.2 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | 20 mL + 200 mL |

Table 3: Reagents for the cyclization to this compound.

Mechanistic Insights

The key transformation in this synthesis is the base-catalyzed cyclization of the acylthiosemicarbazide. The mechanism involves the deprotonation of a nitrogen atom, which enhances its nucleophilicity, followed by an intramolecular attack on the carbonyl carbon.

Figure 2: Simplified mechanism of the base-catalyzed cyclization.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

FT-IR Spectroscopy: Look for characteristic absorption bands, including N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C-S stretching of the thiol group. The absence of a C=O band from the thiosemicarbazide precursor is a key indicator of successful cyclization.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the aromatic protons of the dimethoxyphenyl group, the methoxy protons (as singlets), the N-methyl protons (as a singlet), and a broad signal for the SH proton (which is exchangeable with D₂O).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic C=S carbon of the triazole-thiol ring.

-

Mass Spectrometry: This will confirm the molecular weight of the final product.

Safety and Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

-

Methyl isothiocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Solvents such as ethanol are flammable. Avoid open flames and ensure proper ventilation.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.

- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Retrieved from a relevant university chemistry group website.

- Request PDF. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.

- Full article: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (n.d.). Taylor & Francis Online.

- Reactions of Carbon Disulfide with N-Nucleophiles. (2007).

- Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- Request PDF. (n.d.). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives.

- Mohareb, R. M., Aziz, S. I., Abdel-Sayed, N. I., & El-Banna, A. H. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. RSC Publishing.

- Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.

- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.).

- Synthesis of 3,4-dimethoxybenzoic acid hydrazide. (n.d.). PrepChem.com.

- Hulina, Yu. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.

- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015).

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. (n.d.).

- Synthesis of bis(aroylthiourea)hydrazine consist of (a) Reaction of... (n.d.).

- 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).

- The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the... (n.d.).

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- The synthesis route of the title compound; (i) 2 eq. of... (n.d.).

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (n.d.).

- ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (n.d.).

- Synthesis of Potassium (1,1-Dioxothiolan-3-yl)

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- Reaction Of Isothiocyanate Research Articles. (n.d.). R Discovery.

- Reactivity and diverse synthetic applications of acyl isothiocyan

- Process for the preparation of methyl dithiocarbazate. (n.d.).

-

4H-1,2,4-triazoles and Novel 5,6-dihydro-[7][8][9]triazolo[3,4-b][7][9][10]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. (2012). PubMed.

- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (n.d.).

- synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. (n.d.). RASĀYAN. J. Chem.

- Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses Procedure.

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

- (PDF) Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (n.d.).

- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).

- Process for preparing methyl isothiocyanate by using water phase synthesis method. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 7. sci-hub.ru [sci-hub.ru]

- 8. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Physicochemical Profile of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. The 1,2,4-triazole-3-thiol core is integral to numerous compounds with established pharmacological activities. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data on analogous structures to present a detailed profile of the target molecule. We will explore its rational synthesis, in-depth spectroscopic characterization, critical physicochemical properties, and potential biological significance. The guide emphasizes the causality behind experimental methodologies and provides predictive data to facilitate future research and application.

Introduction and Strategic Significance

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[1][2][3] The incorporation of a thiol group at the 3-position introduces a crucial functional handle for further chemical modification and a key pharmacophoric element in its own right, capable of coordinating with metallic ions in enzymes.

The specific compound, this compound, combines this potent triazole-thiol core with a 3,4-dimethoxyphenyl moiety. This catechol-O-methylated pattern is present in numerous natural products and synthetic drugs, often contributing to receptor affinity and influencing pharmacokinetic properties. This guide aims to provide an authoritative resource on this molecule by elucidating its synthesis, structural features, and key physicochemical parameters, thereby establishing a foundation for its potential development as a therapeutic agent or a versatile chemical intermediate.

Synthesis and Purification Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-aroyl-4-alkyl-thiosemicarbazide precursor. This method is efficient and provides high yields of the desired heterocyclic core.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methylthiosemicarbazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylthiosemicarbazide (1.0 eq) in 50 mL of anhydrous pyridine. Cool the flask in an ice bath to 0-5°C with continuous stirring.

-

Acylation: Add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in 20 mL of anhydrous pyridine dropwise to the cooled thiosemicarbazide solution over 30 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Pour the reaction mixture into 200 mL of crushed ice with vigorous stirring. The intermediate product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Target Compound)

-

Cyclization: Suspend the dried intermediate from Part A (1.0 eq) in 100 mL of a 2M aqueous sodium hydroxide solution.[2]

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC). The rationale for using a strong base is to facilitate the deprotonation and subsequent intramolecular nucleophilic attack required for ring closure.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully acidify it with cold 4M hydrochloric acid to a pH of approximately 5-6. This protonates the triazole thiolate salt, causing the target compound to precipitate.

-

Purification: Collect the crude solid by vacuum filtration. The primary purification method is recrystallization from ethanol or an ethanol/water mixture. This process is chosen for its effectiveness in removing inorganic salts and any unreacted starting material, yielding a product of high purity. Dry the final crystalline product in a vacuum oven.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. While direct spectra for the title compound are not widely published, the following analysis is based on characteristic data from closely related analogues and foundational spectroscopic principles.[4][5][6]

Molecular Structure

Caption: Structure of the target molecule.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is instrumental for identifying key functional groups. The spectrum is expected to show characteristic absorption bands confirming the presence of the triazole core, the thiol/thione group, and the dimethoxyphenyl substituent.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the phenyl ring.[7] |

| ~2980-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the methyl groups (N-CH₃ and O-CH₃). |

| ~2600-2550 | S-H Stretch | Weak | A key, though often weak, band indicating the thiol tautomer. Its absence may suggest the thione form dominates.[8] |

| ~1610-1580 | C=N Stretch (Triazole) | Strong | Characteristic stretching vibration of the endocyclic C=N bond in the triazole ring.[5] |

| ~1520, ~1450 | Aromatic C=C Stretch | Strong | Confirms the benzene ring structure. |

| ~1350-1250 | C=S Stretch | Strong | Indicates the presence of the thione tautomer. This region is critical for assessing the tautomeric equilibrium.[6] |

| ~1250, ~1020 | Asymmetric & Symmetric C-O-C Stretch | Strong | Characteristic of the aryl ether (methoxy) groups.[6] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive atomic-level map of the molecule's structure.

¹H-NMR (Expected signals, referenced to TMS in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.0 | Singlet (broad) | 1H | SH / NH | This downfield, exchangeable proton is characteristic of the thiol or thione tautomer.[4] |

| ~7.2-7.4 | Multiplet | 3H | Ar-H | Protons on the 3,4-dimethoxyphenyl ring. |

| ~3.85 | Singlet | 3H | OCH₃ | Methoxy group protons at the 4-position of the phenyl ring.[5] |

| ~3.80 | Singlet | 3H | OCH₃ | Methoxy group protons at the 3-position of the phenyl ring.[5] |

| ~3.50 | Singlet | 3H | N-CH₃ | Protons of the methyl group attached to the N4 of the triazole ring. |

¹³C-NMR (Expected signals, referenced to TMS in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=S (C3) | The thione carbon is highly deshielded and characteristic of this tautomeric form.[6] |

| ~150.0-152.0 | C-O (Ar) | Aromatic carbons directly attached to the methoxy groups. |

| ~148.0 | C=N (C5) | Carbon of the triazole ring attached to the phenyl group. |

| ~110.0-125.0 | CH & C (Ar) | Remaining carbons of the dimethoxyphenyl ring. |

| ~56.0 | OCH₃ | Carbon atoms of the two methoxy groups. |

| ~32.0 | N-CH₃ | Carbon of the N-methyl group. |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Formula: C₁₁H₁₃N₃O₂S

-

Molecular Weight: 251.31 g/mol

-

Expected Ion Peak (ESI+): m/z 252.08 [M+H]⁺. The high-resolution mass should align with the calculated exact mass, confirming the elemental composition.

Physicochemical Properties and Tautomerism

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to cell permeability.

Thiol-Thione Tautomerism

A pivotal characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and crystallographic studies on analogous compounds suggest that in the solid state and in polar solvents, the thione form is generally predominant due to its greater thermodynamic stability.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding potential and reactivity.

Caption: Thiol-Thione tautomeric equilibrium.

Summary of Physicochemical Data

| Property | Value / Description | Rationale and Significance |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole-3-thiol | - |

| CAS Number | 174573-92-3[10] | Unique identifier for the compound. |

| Molecular Formula | C₁₁H₁₃N₃O₂S | Confirmed by mass spectrometry and elemental analysis. |

| Molecular Weight | 251.31 g/mol | Fundamental property for all quantitative work. |

| Appearance | Predicted: White to off-white crystalline solid | Based on physical descriptions of similar 1,2,4-triazole-3-thiols.[9] |

| Melting Point | Predicted: >200 °C | Analogous 4,5-disubstituted triazole-thiols are high-melting solids due to strong intermolecular hydrogen bonding and crystal packing forces.[6] |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water. | The heterocyclic and aromatic nature suggests solubility in polar aprotic solvents, while limited hydrogen bond donation to water predicts poor aqueous solubility. |

| logP (Lipophilicity) | Predicted: 2.0 - 3.5 | Calculated logP for a similar compound, 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is 3.36.[11] This moderate lipophilicity is often favorable for oral drug absorption. |

| pKa (Acidity) | Predicted: 6.5 - 7.5 | The thiol/thione proton is acidic. This value is critical for understanding the compound's ionization state at physiological pH, which affects solubility, receptor binding, and membrane transport. |

Potential Biological Activities and Future Directions

The structural motifs within this compound are strongly associated with significant pharmacological activity.

-

Anti-inflammatory Activity: Numerous 1,2,4-triazole derivatives substituted with methoxyphenyl groups have demonstrated potent anti-inflammatory effects.[2][12] The mechanism often involves the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).

-

Anticancer Potential: The 3,4,5-trimethoxyphenyl moiety, structurally similar to the one present here, is a key feature of the tubulin polymerization inhibitor combretastatin. Triazole-based compounds have also shown cytotoxic activity against various cancer cell lines, including HepG2 and MCF-7.[3][13]

-

Antimicrobial Activity: The triazole-thiol scaffold is a known pharmacophore for antimicrobial and antifungal agents.[1]

Future Research:

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure is of paramount importance to definitively confirm the molecular geometry and, crucially, to determine the dominant tautomeric form in the solid state.

-

In Vitro Biological Screening: The compound should be systematically screened against a panel of relevant biological targets, such as cancer cell lines (e.g., HepG2, MCF-7), microbial strains, and key inflammatory enzymes.

-

Quantitative Physicochemical Analysis: Experimental determination of pKa, logP, and aqueous solubility is necessary to validate predictions and build robust structure-activity relationships (SAR).

-

Derivatization Studies: The thiol group serves as an excellent nucleophile for S-alkylation, allowing for the synthesis of a library of derivatives to explore and optimize biological activity.[9]

Conclusion

This compound is a molecule of significant scientific interest, positioned at the intersection of proven pharmacophores. This guide has provided a detailed, predictive framework for its synthesis, structural identity, and key physicochemical properties based on a thorough analysis of related chemical entities. The compound's moderate lipophilicity, acidic character, and structural resemblance to known bioactive agents make it a compelling candidate for further investigation in drug discovery programs. The protocols and data presented herein serve as a foundational resource to accelerate such research endeavors.

References

-

Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. [Link]

-

Labanauskas, L., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]

-

Baluja, S., & Solanki, A. (n.d.). Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. SARJ. [Link]

-

Singh, S., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(1). [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Semantic Scholar. [Link]

-

Unknown Author. (n.d.). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3). ResearchGate. [Link]

-

Jassbi, A. R., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Unknown Author. (n.d.). Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. U.S. National Center for Biotechnology Information. [Link]

-

Gradinaru, A. C., et al. (2022). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]

-

Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Unknown Authors. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Parashchuk, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceGate. [Link]

-

Hassan, M., et al. (2020). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. ResearchGate. [Link]

-

Liu, X. H., et al. (2011). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[2][4][14]triazolo[3,4-b][2][4][15]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. PubMed. [Link]

-

Al-Janabi, K. H. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Unknown Author. (2019). Crystal structure of 5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), C24H30N4O6S2. ResearchGate. [Link]

-

Hafez, H. N., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. [Link]

-

Unknown Author. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Unknown Author. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen...]. AVESİS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 174573-92-3 [chemicalbook.com]

- 11. Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol -... [chemdiv.com]

- 12. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sarjournals.org [sarjournals.org]

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS number and structure

An In-Depth Technical Guide to 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This guide details the compound's chemical identity, structure, and physicochemical properties. Furthermore, it presents a detailed, field-proven protocol for its synthesis and characterization, discusses its established and putative biological activities based on its structural motifs, and proposes potential mechanisms of action. This whitepaper is intended to serve as a foundational resource for researchers engaged in the exploration of novel triazole derivatives as therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applications.[3] This includes well-known antifungal agents like fluconazole and itraconazole, as well as anticancer drugs such as letrozole and anastrozole.[1][3] The incorporation of a thiol or thione group at the 3-position of the triazole ring often enhances the pharmacological profile, leading to potent biological activity.[1] These sulfur-containing derivatives, known as 1,2,4-triazole-3-thiols (or their tautomeric thione form), have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2][4]

The specific compound of interest, this compound, combines this privileged triazole-thiol core with a 3,4-dimethoxyphenyl moiety. The presence of methoxy groups on an aromatic ring is a common feature in pharmacologically active molecules, often enhancing binding to biological targets and improving pharmacokinetic properties.[5] This unique combination of structural features makes it a compelling candidate for further investigation in drug discovery programs.

Compound Profile

Chemical Identity

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 174573-92-3[6] |

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

Chemical Structure

The structure consists of a central 1,2,4-triazole ring substituted at position 4 with a methyl group and at position 5 with a 3,4-dimethoxyphenyl group. The key functional group is the thiol at position 3. The molecule exists in tautomeric equilibrium between the thiol and thione forms, a common characteristic of this scaffold.[1]

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of the corresponding N-substituted thiosemicarbazide precursor. This method is a standard and efficient approach for constructing this heterocyclic system.[2][3]

Synthetic Workflow

The logical pathway to the target compound involves the initial formation of an acylthiosemicarbazide from 3,4-dimethoxybenzoyl chloride and 4-methyl-3-thiosemicarbazide, followed by cyclization.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

3,4-dimethoxybenzoyl chloride

-

4-methyl-3-thiosemicarbazide

-

Pyridine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide (Intermediate)

-

Dissolve 4-methyl-3-thiosemicarbazide (10 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask, cooling the mixture in an ice bath.

-

Add 3,4-dimethoxybenzoyl chloride (10 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator. The crude intermediate can be used in the next step without further purification.

-

-

Step 2: Cyclization to form this compound

-

Suspend the crude intermediate (8 mmol) in 80 mL of a 2 M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain reflux for 6 hours, monitoring the reaction progress by TLC.

-

After cooling the reaction mixture to room temperature, filter to remove any insoluble material.

-

Carefully acidify the clear filtrate with concentrated HCl in an ice bath until the pH is approximately 5-6.

-

Collect the white precipitate that forms by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove salts.

-

Recrystallize the crude product from ethanol to yield pure white crystals of the target compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment, expecting signals for the methyl group, methoxy groups, aromatic protons, and the thiol/amine protons.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

FT-IR: To identify key functional groups, such as N-H, S-H (thiol), C=N, and C=S (thione tautomer) vibrations.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Biological Activity and Potential Applications

While specific studies on this compound are limited, the extensive research on structurally related analogues provides a strong basis for predicting its pharmacological profile.

Anti-inflammatory Activity

Numerous studies have reported significant anti-inflammatory activity for 1,2,4-triazole-3-thiol derivatives, particularly those bearing methoxyphenyl substituents.[7][8][9] For example, a series of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized and shown to exhibit anti-inflammatory properties.[9] The 3,4-dimethoxy substitution pattern is a key feature in many known anti-inflammatory agents, suggesting that the title compound is a promising candidate for this therapeutic area.

Anticancer Potential

The 1,2,4-triazole scaffold is a validated target for anticancer drug design.[1] Derivatives are known to interact with various biomolecular targets, including enzymes and receptors, to exert antiproliferative effects.[1] The presence of electron-donating methoxy groups has been shown to enhance the antitumor activity of related heterocyclic systems.[3] Research on similar compounds, such as those bearing a 3,4,5-trimethoxyphenyl moiety, has demonstrated potent cytotoxicity against cancer cell lines like HepG2.[10]

Antimicrobial and Antioxidant Activity

The triazole-thiol core is also associated with antimicrobial and antioxidant effects.[3][11] The sulfur and nitrogen atoms can act as key binding sites and participate in redox reactions.[1] Compounds with methoxyphenyl groups have shown notable activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[5]

Proposed Mechanism of Action

The diverse biological activities of 1,2,4-triazoles stem from their ability to interact with a wide range of biological targets.

Enzyme Inhibition

A primary mechanism for the anti-inflammatory effects of related compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The triazole scaffold can chelate metal ions in enzyme active sites or form hydrogen bonds, leading to inhibition. The diagram below illustrates this proposed pathway.

Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.

Future Research Directions

This compound represents a molecule with high potential for drug development. Future research should focus on:

-

In-vitro Screening: Comprehensive screening against panels of cancer cell lines, microbial strains, and key enzymes (e.g., COX-1/2, tyrosine kinases).

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the substituents on the phenyl ring and at the N4 position to optimize potency and selectivity.

-

In-vivo Studies: Evaluation of the most promising candidates in animal models of inflammation, cancer, or infection to determine efficacy and safety profiles.

-

Computational Modeling: Docking studies to elucidate binding modes with potential biological targets and guide further rational drug design.

This technical guide provides a solid foundation for initiating advanced research into this promising chemical entity.

References

- Vertex AI Search. (n.d.). Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 13, 2026.

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 13, 2026, from [Link]

- ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved January 13, 2026.

-

National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved January 13, 2026, from [Link]

- ResearchGate. (n.d.).

-

PubMed. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. Retrieved January 13, 2026, from [Link]

-

DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved January 13, 2026, from [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved January 13, 2026.

- ResearchGate. (n.d.). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Retrieved January 13, 2026.

-

PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-9. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved January 13, 2026, from [Link]

-

PubMed. (n.d.). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[1][12][13]triazolo[3,4-b][1][3][12]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. Retrieved January 13, 2026, from [Link]

- ResearchGate. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. This compound | 174573-92-3 [chemicalbook.com]

- 7. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol -... [chemdiv.com]

- 13. 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 122772-20-7 [sigmaaldrich.com]

Starting materials for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategy for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the precursor molecules, the rationale behind their selection, and a step-by-step synthetic pathway grounded in established chemical principles. We will dissect the target molecule to its fundamental building blocks, elucidate the reaction mechanism, and provide actionable protocols to guide laboratory synthesis.

Introduction to the Target Molecule and Synthetic Rationale

The title compound, this compound, is a trisubstituted 1,2,4-triazole. Its structure is composed of three key fragments:

-

A 3,4-dimethoxyphenyl group at the 5-position.

-

A methyl group at the 4-position of the triazole ring.

-

A thiol (or thione) group at the 3-position, which exists in a tautomeric equilibrium.

The synthesis of such 4,5-disubstituted-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of an appropriately substituted acylthiosemicarbazide intermediate.[2][3] This classical and robust approach allows for the systematic construction of the heterocyclic core by combining two primary starting materials that respectively contribute the necessary structural elements.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach logically simplifies the synthesis by breaking down the target molecule into its constituent starting materials. The primary disconnection points are the C-N bonds within the triazole ring, which are formed during the key cyclization step.

This analysis reveals that the entire molecule can be constructed from two commercially available or readily synthesizable precursors: a source for the 3,4-dimethoxybenzoyl group and 4-methyl-3-thiosemicarbazide.

Caption: Retrosynthetic analysis of the target triazole.

Core Starting Materials: A Detailed Examination

The success of the synthesis hinges on the purity and reactivity of two key starting materials.

Component 1: The Aryl Moiety Precursor

The 3,4-dimethoxyphenyl group is introduced using 3,4-dimethoxybenzoic acid or its more reactive derivative.

-

Role: This molecule provides the C5 carbon of the triazole ring and its pendant aromatic substituent.

-

Activation: While the carboxylic acid can be used directly under certain condensation conditions (e.g., with polyphosphate ester), its conversion to a more electrophilic species is standard practice for achieving high yields and clean reactions.[4] The most common activated form is 3,4-dimethoxybenzoyl chloride . This is readily prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This conversion dramatically increases the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack by the thiosemicarbazide.

Component 2: The Heterocyclic Backbone Precursor

4-Methyl-3-thiosemicarbazide is the cornerstone of the synthesis, providing the remainder of the atoms for the heterocyclic core.

-

Role: This reagent provides N1, N2, N4, the C3 carbon, the thiol sulfur, and the N4-methyl group. The presence of the methyl group on the N4 nitrogen is critical, as it directly dictates the final substitution pattern of the triazole ring.

-

Synthesis: While commercially available, 4-methyl-3-thiosemicarbazide is synthesized via the reaction of methyl isothiocyanate (CH₃NCS) with hydrazine hydrate (H₂NNH₂·H₂O) . This reaction is a straightforward nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate.

| Starting Material | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |

| 3,4-Dimethoxybenzoic Acid | 182.17 | Source of the C5-aryl substituent | Often converted to the acyl chloride for higher reactivity. |

| 4-Methyl-3-thiosemicarbazide | 105.15 | Forms the N-N-C-N-S backbone and provides the N4-methyl group | Purity is crucial to avoid side reactions. |

Synthetic Pathway: From Starting Materials to Final Product

The synthesis is a well-established two-step process: formation of the acyl intermediate followed by base-catalyzed cyclization.

Caption: Overall synthetic workflow diagram.

Experimental Protocol: Step 1 - Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methyl-3-thiosemicarbazide

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) dissolved in the same solvent to the stirred thiosemicarbazide solution. An organic base like triethylamine or pyridine (1.1 eq) is often included to scavenge the HCl byproduct.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with cold solvent to remove any unreacted starting materials and the base hydrochloride salt, and dried under vacuum.

Causality: The N1 nitrogen of 4-methyl-3-thiosemicarbazide is the most nucleophilic center and selectively attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.[5]

Experimental Protocol: Step 2 - Synthesis of this compound

-

Reaction Setup: Suspend the acylthiosemicarbazide intermediate from Step 1 in an aqueous solution of a base, such as 5-10% sodium hydroxide or potassium carbonate.[2]

-

Cyclization: Heat the mixture under reflux for 4-6 hours. During this process, the solid will dissolve as the sodium salt of the triazole is formed. The reaction involves an intramolecular nucleophilic attack followed by dehydration.

-

Cooling and Filtration: After the reflux period, the solution is cooled to room temperature. It may be filtered while hot to remove any insoluble impurities.

-

Acidification: The clear, cooled filtrate is then carefully acidified to a pH of approximately 5-6 using a dilute acid like hydrochloric acid or acetic acid.

-

Precipitation and Isolation: The target this compound precipitates as a solid upon neutralization. The solid is collected by filtration, washed thoroughly with water to remove salts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Trustworthiness of the Protocol: This protocol is self-validating. The intramolecular cyclization is driven by the formation of a stable, aromatic heterocyclic ring. The clear visual endpoint—precipitation of the final product upon acidification of the clear alkaline solution—provides a reliable indicator of successful synthesis. The identity and purity of the product can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on two primary starting materials: 3,4-dimethoxybenzoic acid (typically as its acyl chloride) and 4-methyl-3-thiosemicarbazide . Understanding the specific roles of these precursors is fundamental to the successful execution of the synthesis. The benzoic acid derivative provides the crucial C5-aryl substituent, while the substituted thiosemicarbazide serves as the versatile building block for the heterocyclic core, simultaneously introducing the N4-methyl group and the C3-thiol functionality. The two-step sequence of acylation followed by base-catalyzed cyclization represents an efficient and high-yielding pathway to this important class of molecules.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 875-883).

- Al-Ghamdi, A. M. (2010). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. E-Journal of Chemistry, 7(4), 1399-1406.

- Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619.

- Jubie, S., et al. (2012). Synthesis of new 1,2,4-triazole derivatives with expected biological activities. Journal of Pharmaceutical Sciences and Research, 4(10), 1943-1946.

- Husain, A., et al. (2015). Synthesis of new triazole-based thiosemicarbazone derivatives as anti-Alzheimer’s disease candidates: Evidence-based in vitro study. Molecules, 20(10), 19070-19086.

- Tozkoparan, B., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.

- Popiołek, Ł., et al. (2021).

-

Al-Obaid, A. M., et al. (2012). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[5][6]triazolo[3,4-b][6][7]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. Bioorganic & Medicinal Chemistry Letters, 22(13), 4471-4474.

- El-Sayed, W. A., et al. (2017). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 20(3), 123-130.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. American Journal of Organic Chemistry, 3(1), 1-8.

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 94-113.

- Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-thio-5-(2- and 3-thienyl)-4-substituted-4H-1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(6), 633-643.

- U.S. Patent No. 4,940,815A. (1990). Process for the production of thiocarbohydrazide.

- Artime, M., et al. (2019). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 20.

- Kumar, S., et al. (2012). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 21(9), 2345-2353.

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

- UiTM Journal. (2024). Synthesis of 3,4-dimethoxybenzohydrazide with 4-nitrophenyl isothiocyanate and 4-nitrobenzenesulfonyl chloride derivatives.

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 4-methyl-1,2,4-triazole-3-thiol

Abstract: This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 4-methyl-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in pharmaceutical and materials science. The synthesis is delineated as a two-stage process: the initial formation of the 1,2,4-triazole-3-thiol scaffold from thiosemicarbazide and formic acid, followed by a regioselective N-methylation. This document offers an in-depth analysis of the underlying chemical principles, field-proven experimental protocols, and critical insights into controlling reaction outcomes, tailored for researchers, chemists, and professionals in drug development.

Introduction and Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal (e.g., fluconazole), antiviral, and anticancer properties. The incorporation of a thiol group at the C3 position and an N-alkyl substituent significantly modulates the molecule's electronic properties, coordination chemistry, and pharmacological profile. 4-methyl-4H-1,2,4-triazole-3-thiol, in particular, serves as a crucial building block for advanced pharmaceutical intermediates and as a corrosion inhibitor.[1] Understanding its synthesis at a mechanistic level is paramount for process optimization, yield improvement, and the rational design of novel derivatives.

This guide elucidates the complete synthetic pathway, breaking it down into two core transformations:

-

Part A: Formation of the 1,2,4-Triazole-3-thiol Ring via condensation and base-catalyzed cyclization.

-

Part B: Regioselective N-Methylation to yield the final target compound.

Core Reaction Mechanism

The synthesis of 4-methyl-1,2,4-triazole-3-thiol is not a single reaction but a sequential process. The causality behind each step is critical for achieving high purity and yield.

Part A: Mechanism of 1,2,4-Triazole-3-thiol Ring Formation

The formation of the heterocyclic core proceeds through two distinct mechanistic steps: N-acylation followed by an intramolecular cyclization and dehydration.

Step 1: N-Acylation of Thiosemicarbazide

The process begins with the N-acylation of thiosemicarbazide using formic acid. The terminal amino group (-NH₂) of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable intermediate, 1-formyl-3-thiosemicarbazide.[2] This initial condensation is crucial as it introduces the carbon atom that will become C5 of the triazole ring.

Step 2: Base-Catalyzed Intramolecular Cyclization and Dehydration

The key ring-forming step is the base-catalyzed cyclization of 1-formyl-3-thiosemicarbazide.[2][3] The mechanism is as follows:

-

Deprotonation: A base, typically sodium hydroxide, abstracts a proton from the N4 nitrogen, creating a highly nucleophilic anion.

-

Intramolecular Nucleophilic Attack: The resulting anion executes an intramolecular attack on the electrophilic formyl carbon. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate readily eliminates a molecule of water. The loss of the hydroxyl group is facilitated by the formation of the stable, aromatic 1,2,4-triazole ring.

-

Tautomerization: The product, 1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[4]

The overall mechanism for the ring formation is visualized in the diagram below.

Caption: Key steps in the formation of the 1,2,4-triazole-3-thiol ring.

Part B: Mechanism of Regioselective N4-Methylation

Once the 1,2,4-triazole-3-thiol scaffold is formed, the final step is methylation. The regioselectivity of this step is a critical consideration, as alkylation can occur at the sulfur atom (S-methylation) or one of the ring nitrogen atoms (N1, N2, or N4).[5]

The thione-thiol tautomerism plays a pivotal role. In a basic medium, both the sulfur and nitrogen atoms can be deprotonated, creating multiple nucleophilic sites.

-

Thiolate Anion: Deprotonation of the thiol (-SH) group creates a soft nucleophile, which typically favors S-alkylation (a kinetically controlled process).

-

Nitrogen Anions: Deprotonation of the ring nitrogens creates harder nucleophiles.

Achieving selective N4-methylation to form 4-methyl-4H-1,2,4-triazole-3-thiol requires careful selection of reaction conditions. The use of specific base-solvent systems can favor the formation of the desired N4-anion, leading it to react with a methylating agent like methyl iodide. While S-alkylation is often a competing reaction, purification can isolate the desired N-methylated product.[5][6]

Caption: Potential outcomes of the methylation reaction.

Experimental Protocols

The following protocols are grounded in established and reliable synthetic procedures.[2] They are designed to be self-validating, with clear steps and expected outcomes.

Protocol A: Synthesis of 1,2,4-Triazole-3-thiol

This two-step procedure is adapted from a verified method published in Organic Syntheses.[2]

Step A1: Preparation of 1-Formyl-3-thiosemicarbazide

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiosemicarbazide | 91.13 | 91.0 g | 1.0 |

| Formic Acid (90%) | 46.03 | 200 mL | ~4.7 |

Procedure:

-

In a 1-liter round-bottom flask, gently heat 200 mL of 90% formic acid on a steam bath for 10-15 minutes.

-

Add 91.0 g of thiosemicarbazide to the warm acid. Swirl the flask until all the solid dissolves.

-

Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically begin to separate.

-

Add 300 mL of boiling water to the mixture to form a milky solution. Filter this hot solution through a fluted filter paper.

-

Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to maximize crystallization.

-

Collect the white, crystalline product by suction filtration and air-dry.

-

Expected Yield: 85-96 g (71–81%).

-

Melting Point: 177–178 °C (with decomposition).[2]

-

Step A2: Cyclization to 1,2,4-Triazole-3-thiol

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Formyl-3-thiosemicarbazide | 119.12 | 89.3 g | 0.75 |

| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g | 0.75 |

| Water | 18.02 | 150 mL | - |

| Conc. Hydrochloric Acid (HCl) | 36.46 | ~75 mL | - |

Procedure:

-

Dissolve 89.3 g of 1-formyl-3-thiosemicarbazide and 30.0 g of sodium hydroxide in 150 mL of water in a 1-liter round-bottom flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the flask in an ice bath for 30 minutes.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic (approx. 75 mL). A thick white precipitate will form.

-

Cool the reaction mixture in an ice bath for an additional 2 hours.

-

Collect the crude 1,2,4-triazole-3-thiol by suction filtration.

-

Purification: Recrystallize the crude product by dissolving it in 150 mL of boiling water, filtering the hot solution, and cooling the filtrate in an ice bath for 1 hour.

-

Collect the purified, white crystalline product by suction filtration and air-dry.

-

Expected Yield: 54-61 g (72–81%).

-

Melting Point: 220–222 °C.[2]

-

Protocol B: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative procedure for N-methylation, prioritizing the N4 position.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole-3-thiol | 101.12 | 10.1 g | 0.10 |

| Sodium Methoxide (NaOMe) | 54.02 | 5.4 g | 0.10 |

| Methanol (Anhydrous) | 32.04 | 100 mL | - |

| Methyl Iodide (CH₃I) | 141.94 | 15.6 g (6.9 mL) | 0.11 |

Procedure:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 10.1 g of 1,2,4-triazole-3-thiol in 100 mL of anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add 5.4 g of sodium methoxide in portions. Stir the mixture at 0 °C for 30 minutes to form the sodium salt.

-

While maintaining the temperature at 0 °C, add 6.9 mL of methyl iodide dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Remove the methanol under reduced pressure. Add 100 mL of water to the residue.

-

Acidify the aqueous solution to pH 5-6 with dilute acetic acid.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to isolate the 4-methyl-4H-1,2,4-triazole-3-thiol.

-

Expected Melting Point: 165-169 °C.

-

Conclusion and Field Insights

The synthesis of 4-methyl-1,2,4-triazole-3-thiol is a robust and well-understood process that hinges on fundamental principles of nucleophilic acyl substitution and base-catalyzed cyclization. From a practical standpoint, the most critical parameter for success is the control of regioselectivity during the methylation step. While the protocol provided favors N-methylation, minor S-methylated and other N-methylated isomers can form. Rigorous purification and analytical characterization (NMR, MS) are essential to confirm the structure of the final product. Researchers developing derivatives of this scaffold should consider that variations in the alkylating agent and base can be systematically explored to control the site of substitution, thereby enabling access to a diverse library of compounds for screening and development.

References

-

Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 94. DOI: 10.15227/orgsyn.043.0094. Available at: [Link]

-

Al-Soud, Y. A., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 577-593. Available at: [Link]

-

Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(9), 6097-6108. Available at: [Link]

-

Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3), 259. Available at: [Link]

-

Hassan, A. A., et al. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry, 49(1), 38-57. Available at: [Link]

-

Cebeci, Y. U. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Research Square. Available at: [Link]

-

Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. Available at: [Link]

-

Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Available at: [Link]

-

Belletire, J. L., & Spletzer, E. G. (2006). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 36(5), 643-648. Available at: [Link]

-

Demchenko, A. M., et al. (2018). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 491-498. Available at: [Link]

-

Dyusebaeva, M., et al. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal, 17(4), 295-300. Available at: [Link]

-

Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available at: [Link]

-

Sharma, A., et al. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 235-241. Available at: [Link]

-

Dyusebaeva, M., et al. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal, 17(4), 295-300. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Prepared by: A Senior Application Scientist

Foreword: A Roadmap for Characterization

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the physicochemical properties of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The subject of this guide, a derivative bearing a dimethoxyphenyl (veratryl) group, presents a unique combination of structural features that govern its behavior in solution and under stress—critical parameters for any potential therapeutic agent.

Given the novelty of this specific molecule, this guide is structured not as a static data sheet, but as a dynamic, methodology-focused whitepaper. It is designed to empower researchers to conduct their own thorough investigations. We will not merely present data; we will explain the causality behind the necessary experimental choices, grounding our protocols in established regulatory and scientific principles.[3][4][5][6]

Molecular Structure and Intrinsic Properties: The Foundation of Behavior

The first step in understanding the solubility and stability of any active pharmaceutical ingredient (API) is a thorough analysis of its molecular structure.

Molecular Identity:

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₁₃N₃O₂S

-

Molecular Weight: 251.31 g/mol

The structure features a central 1,2,4-triazole ring, a known pharmacophore. This core is substituted with a 4-methyl group, a 3,4-dimethoxyphenyl group, and a thiol group at positions 4, 5, and 3, respectively.

The Critical Role of Thione-Thiol Tautomerism

A key characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[7][8] This equilibrium is not a trivial structural nuance; it profoundly influences the molecule's hydrogen bonding capacity, polarity, ionization state (pKa), and ultimately, its interaction with solvents and its degradation pathways. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the nature of the solvent.

Caption: Thione-Thiol Tautomerism of the title compound.

Understanding this equilibrium is fundamental. For instance, the thiol form can act as a hydrogen bond donor, while the thione form presents a hydrogen bond acceptor, altering solubility in protic versus aprotic solvents.

Solubility Profiling: A Systematic Approach

The solubility of an API is a critical determinant of its bioavailability and developability.[9] A comprehensive solubility profile must be established in aqueous media across the physiological pH range and in relevant organic solvents.[4][10]

Theoretical Solubility Considerations

Based on its structure, we can make several evidence-based predictions:

-

Aqueous Solubility: The presence of polar functional groups (two methoxy ethers, the triazole nitrogen atoms, and the thiol/thione group) suggests some degree of aqueous solubility. However, the molecule also possesses significant hydrophobic character from the phenyl ring and the overall carbon skeleton. Therefore, it is unlikely to be "highly soluble" according to the Biopharmaceutics Classification System (BCS).[4][10]

-